molecular formula C18H12F4N2O2 B11083955 Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-

Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-

Cat. No.: B11083955
M. Wt: 364.3 g/mol
InChI Key: PPHLPJFDMOPCTA-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One possible route could include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Introduction of the Trifluoroacetyl Group: The indole derivative can then be reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

    Acetamide Formation: Finally, the compound can be coupled with 4-fluoroaniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12F4N2O2

Molecular Weight

364.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C18H12F4N2O2/c19-11-5-7-12(8-6-11)23-16(25)10-24-9-14(17(26)18(20,21)22)13-3-1-2-4-15(13)24/h1-9H,10H2,(H,23,25)

InChI Key

PPHLPJFDMOPCTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C(F)(F)F

Origin of Product

United States

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